Cystine, N,N'-diacetyl-, L-

説明

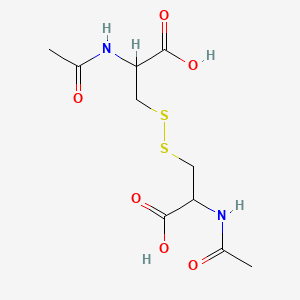

Nomenclature and Structural Designation: (Ac-Cys-OH)₂ and DiNAC

N,N'-Diacetyl-L-cystine is known by several names and chemical identifiers in scientific literature. Its systematic name is (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoic acid). caymanchem.combiomol.com It is also commonly referred to by the synonyms N,N'-Diacetylcystine and the abbreviation "DiNAC". caymanchem.commedchemexpress.comnih.gov The structural formula is often represented as (Ac-Cys-OH)₂, highlighting its composition from two N-acetylcysteine units. medchemexpress.combldpharm.compharmaffiliates.com

The following table provides a summary of the key identifiers for N,N'-Diacetyl-L-cystine:

| Identifier | Value |

| Systematic Name | (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoic acid) caymanchem.combiomol.com |

| Common Synonyms | N,N'-Diacetylcystine, DiNAC caymanchem.commedchemexpress.comnih.gov |

| Structural Formula | (Ac-Cys-OH)₂ medchemexpress.combldpharm.compharmaffiliates.com |

| Molecular Formula | C₁₀H₁₆N₂O₆S₂ caymanchem.combiomol.com |

| Molecular Weight | 324.4 g/mol caymanchem.comnih.gov |

| CAS Number | 5545-17-5 caymanchem.combiomol.com |

Derivation from N-Acetylcysteine (NAC) as a Disulfide Dimer

N,N'-Diacetyl-L-cystine is chemically derived from N-acetylcysteine (NAC). caymanchem.commedchemexpress.comnih.gov Specifically, it is the disulfide dimer of NAC, formed through the oxidation of two NAC molecules. insights.bio This process involves the formation of a disulfide bond (-S-S-) linking the two N-acetylcysteine residues. insights.bio While NAC contains a free sulfhydryl (-SH) group, DiNAC is characterized by this intact disulfide bridge, a key structural feature that is important for its biological activities. biomol.comglpbio.com The conversion of NAC to DiNAC can occur readily when NAC is in solution and exposed to air. insights.bioinsights.bio

The synthesis of N,N'-Diacetyl-L-cystine can be achieved through various methods. One common laboratory-scale synthesis involves the acetylation of L-cystine using acetic anhydride (B1165640) in a basic aqueous solution, which can achieve high yields. acs.org Another method involves a two-step process starting from di-tert-butyl-L-cystine dihydrochloride (B599025), which undergoes N,N'-diacetylation followed by the removal of the tert-butyl protecting groups. google.com

Historical Context of N-Acetylcysteine Research and the Emergence of N,N'-Diacetyl-L-cystine in Scientific Inquiry

The scientific journey of N,N'-Diacetyl-L-cystine is intrinsically linked to the extensive research on its parent compound, N-acetylcysteine (NAC). NAC, the N-acetylated form of the amino acid L-cysteine, was first patented in 1960 and entered medical use in 1968. wikipedia.orggoogle.com It has a long history of use as a mucolytic agent and as an antidote for acetaminophen (B1664979) overdose. wikipedia.orgnih.gov The therapeutic effects of NAC are largely attributed to its ability to replenish intracellular levels of glutathione (B108866) (GSH), a critical antioxidant. researchgate.net

The exploration of NAC's properties, particularly its easy oxidation to a disulfide form, led researchers to investigate the characteristics and potential activities of this dimer, N,N'-Diacetyl-L-cystine. nih.gov Scientific inquiry into DiNAC revealed that it is not merely a prodrug of NAC but possesses its own distinct biological properties. nih.gov Research has shown that DiNAC is a potent modulator of certain immune responses in animal models, with a potency significantly greater than NAC in some contexts. nih.gov This has led to further investigation of DiNAC's potential in areas such as immunomodulation. medchemexpress.comtargetmol.comresearchgate.net The emergence of DiNAC in scientific research represents a progression from the study of a well-established compound to the exploration of its derivatives, which may offer unique activities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQSLLEROSACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970791 | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-17-5 | |

| Record name | N,N'-Diacetyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diacetyl L Cystine

Oxidative Coupling of N-Acetylcysteine for N,N'-Diacetyl-L-cystine Formation

One prominent route to N,N'-Diacetyl-L-cystine involves the oxidative dimerization of N-Acetylcysteine (NAC). This method leverages the thiol group of NAC to form the characteristic disulfide bond of DiNAC. The oxidation can be achieved using various oxidizing agents. For instance, hydrogen peroxide has been employed to facilitate this coupling reaction in an aqueous solution. google.com The process can also be conducted electrochemically. google.com

While seemingly direct, this synthetic pathway is not without its drawbacks. A significant challenge lies in the purification of the final product. Any unreacted N-Acetylcysteine is difficult to separate from the desired N,N'-Diacetyl-L-cystine, often requiring specialized and labor-intensive purification techniques such as chromatography with polar solvent systems. googleapis.com Such purification methods are often impractical for large-scale production, posing a hurdle for industrial applications. googleapis.com

| Oxidizing Agent | Reaction Conditions | Key Challenges |

| Hydrogen Peroxide | Aqueous solution | Difficult removal of unreacted N-Acetylcysteine |

| Halogen | Alcoholic or aqueous solution | Potential for side reactions |

| Electrochemical | Controlled potential | Requires specialized equipment |

Direct Conversion Approaches from L-Cystine Precursors

To circumvent the challenges associated with the oxidative coupling of N-Acetylcysteine, methods starting from L-cystine have been developed. These approaches involve the direct acetylation of the amino groups of L-cystine. However, the practical implementation of this strategy is complicated by the very low solubility of L-cystine in water and most organic solvents. google.com

A one-step process has been developed for the synthesis of the disodium (B8443419) salt of N,N'-diacetyl-L-cystine using L-cystine and acetyl chloride in a methanolic solution containing sodium hydroxide. google.com In a typical procedure, L-cystine is added to a cold solution of methanol (B129727) and sodium hydroxide. Acetyl chloride is then added portionwise while maintaining a low temperature. googleapis.comgoogle.com This reaction yields the N,N'-diacetyl-L-cystine disodium salt dissolved in the filtrate, with sodium chloride precipitating as a by-product that can be easily removed by filtration. google.com The final product is isolated by evaporating the solvent, resulting in a high yield and purity without the need for complex purification steps. googleapis.comgoogle.com

Table 1: Reaction Parameters for Acetylation of L-Cystine with Acetyl Chloride

| Parameter | Condition |

|---|---|

| Starting Material | L-Cystine |

| Reagents | Acetyl Chloride, Sodium Hydroxide, Methanol |

| Temperature | Maintained below 10 °C during addition |

| Key Advantage | High yield (approx. 90%), simple filtration of by-product |

| Final Product Form | Disodium Salt |

An alternative approach to the direct acetylation of L-cystine involves the use of a protected intermediate, di-tert-butyl-L-cystine. This multi-step process begins with the acetylation of di-tert-butyl-L-cystine dihydrochloride (B599025) with acetic anhydride (B1165640) in an aqueous solution in the presence of a base, such as sodium bicarbonate. google.com This step yields the intermediate, N,N'-diacetyl-di-tert-butyl-L-cystine, which precipitates as a solid and can be isolated by simple filtration. google.com

The subsequent step involves the removal of the tert-butyl protecting groups. This is achieved by treating the intermediate with an acid, such as formic acid, and heating the mixture. google.com After the reaction is complete, the solvent is evaporated to yield N,N'-diacetyl-L-cystine as an amorphous solid. google.com This method avoids the solubility issues of L-cystine and offers high yields for the intermediate step. google.com

Table 2: Two-Step Synthesis via Di-tert-butyl-L-cystine Intermediate

| Step | Reagents | Solvent | Product |

|---|---|---|---|

| 1. Acetylation | Acetic anhydride, Sodium bicarbonate | Water | N,N'-diacetyl-di-tert-butyl-L-cystine |

| 2. Deprotection | Formic acid | - | N,N'-diacetyl-L-cystine |

Challenges in Scalable Synthesis of N,N'-Diacetyl-L-cystine for Research and Industrial Applications

The large-scale synthesis of N,N'-Diacetyl-L-cystine faces several obstacles. As mentioned, when produced via oxidative coupling of N-Acetylcysteine, the removal of impurities necessitates purification methods that are not economically viable on an industrial scale. googleapis.com

Direct conversion from L-cystine is hampered by its poor solubility. google.com Furthermore, N,N'-Diacetyl-L-cystine itself is described as an amorphous and hygroscopic substance. google.com These physical properties make it difficult to isolate, handle, and formulate into stable pharmaceutical compositions, as the compound tends to absorb moisture from the air, which can affect its stability and handling characteristics. google.com

Preparation of N,N'-Diacetyl-L-cystine Organic Salts for Enhanced Research Utility

To address the physical limitations of N,N'-Diacetyl-L-cystine, particularly its amorphous and hygroscopic nature, researchers have focused on the preparation of its organic salts. The formation of salts can significantly alter the physicochemical properties of a compound, often leading to improved crystallinity, stability, and handling.

It has been observed that while the free diacid form of N,N'-Diacetyl-L-cystine and most of its salts with inorganic or organic cations are amorphous and hygroscopic, certain organic bases can form crystalline and non-hygroscopic salts. google.com A general method for preparing these improved salt forms involves mixing N,N'-Diacetyl-L-cystine with a suitable organic base in a solvent or solvent mixture. google.com

The selection of the solvent is crucial, with polar solvents such as water, alcohols, ketones, and amides being suitable. google.com The desired salt may precipitate directly from the reaction mixture, or its formation can be induced by adding a less polar solvent, by evaporation, or through lyophilisation. google.com This strategy has successfully produced salts with favorable physical properties, making them more suitable for research and potential therapeutic applications by enhancing their ease of crystallization, chemical stability, and non-hygroscopic nature. google.com

Chemical Reactivity and Transformation Pathways of N,n Diacetyl L Cystine

Significance of the Disulfide Bridge Integrity in Molecular Activity

The disulfide bridge is a fundamental structural element in N,N'-Diacetyl-L-cystine, and its integrity is crucial for the molecule's stability and biological activity. creative-proteomics.comfrontiersin.orgmetwarebio.com This covalent bond, formed between the sulfur atoms of two cysteine residues, provides significant conformational stability. creative-proteomics.commetwarebio.comnih.gov The disulfide linkage in DACC is not merely a passive structural component; it is integral to its potent immunomodulatory effects, which are observed to be 100 to 1000 times more potent than those of its monomer, N-acetylcysteine (NAC). nih.gov This suggests that DACC does not simply act as a prodrug of NAC. nih.gov Structure-activity studies have indicated that a stereochemically-defined disulfide element is necessary for its activity. nih.gov

Deacetylation and Hydrolytic Pathways in Biochemical Environments

In biochemical environments, N,N'-Diacetyl-L-cystine can undergo enzymatic transformations, primarily involving the cleavage of its N-acetyl bonds.

It has been proposed that proteases in the body can hydrolyze the N-acetyl bonds of N,N'-Diacetyl-L-cystine to ultimately generate L-Cystine. google.comgoogle.com This enzymatic deacetylation is a critical step in the metabolic pathway of DACC. The enzyme acylase I has been identified as responsible for catalyzing the hydrolysis of the N-acetyl bond in the related compound N-acetyl-L-cysteine (NAC). insights.bionih.gov This process converts the acetylated amino acid derivative back to its parent amino acid, L-Cystine. google.comgoogle.com

The enzymatic cleavage of the N-acetyl groups positions N,N'-Diacetyl-L-cystine as a vehicle for the controlled release of L-Cystine. google.comgoogle.com Once administered, DACC can be gradually hydrolyzed by proteases, leading to a sustained release of L-Cystine into the system. google.comgoogle.com This characteristic is advantageous as L-Cystine is a precursor to the essential intracellular antioxidant, glutathione (B108866). google.comgoogle.com By providing a more stable and soluble source of L-Cystine, DACC can effectively support the synthesis of glutathione within cells. google.com

Redox Chemistry and its Influence on Intracellular Redox Balance

The disulfide bond in N,N'-Diacetyl-L-cystine is a key player in its redox chemistry. The molecule can participate in redox processes, influencing the intracellular redox balance. nih.gov The administration of DACC has been shown to affect cellular glutathione levels. For instance, treatment of human melanoma cells with N,N'-diacetyl-L-cystine led to a decrease in cellular glutathione content. nih.gov This suggests that DACC's interaction with the cellular redox environment is complex and can modulate the levels of key antioxidants. nih.gov

The immunomodulatory effects of DACC are also believed to be mediated through redox processes. nih.gov The enhancement of contact sensitivity reactions by DACC is counteracted by simultaneous treatment with NAC, while it is further enhanced in the presence of a glutathione-depleting agent. nih.gov This indicates a dynamic interplay between DACC, NAC, and the intracellular glutathione pool in modulating immune responses. nih.gov

Metal Ion Complexation and Induced Conformational Dynamics

The functional groups present in N,N'-Diacetyl-L-cystine, including the carboxyl and amide groups, provide potential sites for coordination with metal ions.

While direct studies on the complexation of N,N'-Diacetyl-L-cystine with divalent metal ions are limited, the interaction of its constituent monomer, N-acetyl-L-cysteine (NAC), with such ions has been investigated. NAC is known to form complexes with various divalent metal ions, including Palladium (II). nih.govmdpi.com The interaction between NAC and Palladium (II) results in the formation of a yellow complex, a reaction that has been utilized for spectrophotometric determination of NAC. mdpi.com

In these complexes, NAC can coordinate with the metal ion through its sulfur and oxygen donor atoms, forming a chelate ring. ukwms.ac.idresearchgate.net The stability of these complexes varies depending on the metal ion. ukwms.ac.id Given the structural similarities, it is plausible that N,N'-Diacetyl-L-cystine could also interact with divalent metal ions, potentially leading to conformational changes in the molecule. The binding of a metal ion could alter the molecule's three-dimensional structure and, consequently, its biological activity. Further research is needed to fully elucidate the nature and implications of such interactions for N,N'-Diacetyl-L-cystine.

Interactive Data Tables

| Compound | Concentration | Duration | Effect on Cellular Glutathione | Cell Toxicity |

|---|---|---|---|---|

| N,N'-Diacetyl-L-cystine | 0.5 mM | 24 hr | Decrease | No apparent toxicity |

| N,N'-Diacetyl-L-cystine | 1.5 mM | 24 hr | Decrease | No apparent toxicity |

| Compound Name |

|---|

| N,N'-Diacetyl-L-cystine |

| L-Cystine |

| N-acetylcysteine |

| Glutathione |

| Palladium (II) |

Elucidation of Metal-Sulfur Interactions and Dihedral Angle Conformational Changes

A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data concerning the metal-sulfur interactions and precise dihedral angle conformational changes of N,N'-Diacetyl-L-cystine (DiNAC) upon coordination with metal ions. While the coordination chemistry of its constituent monomer, N-acetyl-L-cysteine (NAC), and the parent amino acid, L-cysteine, has been the subject of numerous studies, direct structural or detailed spectroscopic investigations on DiNAC-metal complexes are not readily found in published research.

The reactivity of DiNAC is intrinsically linked to its disulfide bond (-S-S-), which is a key functional group. In principle, this disulfide bridge can interact with metal ions in several ways. The sulfur atoms, with their lone pairs of electrons, can act as Lewis bases, donating electron density to a metal center. This interaction could potentially lead to the coordination of the intact disulfide group to a metal ion.

Alternatively, the disulfide bond in DiNAC could undergo cleavage in the presence of certain metal ions or under specific redox conditions, leading to the formation of two N-acetyl-L-cysteinate radicals or anions. These species would then be available to coordinate with metal ions through their sulfhydryl groups, similar to what is observed for N-acetyl-L-cysteine. Such a process would represent a significant transformation pathway for DiNAC, driven by the metal-ion interaction.

While direct experimental data for DiNAC is lacking, computational studies on related molecules, such as L-cysteine, have explored the conformational landscape upon interaction with metal ions. These theoretical analyses indicate that the preferred binding modes and resulting geometries are highly dependent on the specific metal ion involved. For instance, different metals will favor different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which in turn would dictate the conformational arrangement of the coordinating ligands.

Advanced Spectroscopic and Structural Elucidation of N,n Diacetyl L Cystine and Derivatives

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the chiral nature and conformational properties of molecules like N,N'-Diacetyl-L-cystine. This technique measures the differential absorption of left and right circularly polarized light, providing information about the molecule's secondary structure and the conformation around its disulfide bond.

N,N'-diacetyl-L-cystine bismethylamide serves as a crucial model compound for studying the L-cystine residue in proteins. nih.gov CD spectroscopy of this model compound reveals important details about its molecular conformation. nih.gov The analysis of its CD spectrum helps in understanding the relationship between the dihedral angle of the disulfide bond and the observed spectral features. This is vital for interpreting the CD spectra of more complex polypeptides and proteins containing cystine residues. nih.gov

| Parameter | Observation | Significance |

| Molar Ellipticity [θ] | Varies with the C-S-S-C dihedral angle | Allows for the determination of the preferred conformation of the disulfide bridge. |

| Solvent Effects | CD spectrum is sensitive to the solvent environment | Provides insights into how the local environment influences the conformation of the cystine residue. |

| Temperature Dependence | Changes in the CD spectrum with temperature | Indicates conformational flexibility and the presence of different conformers in equilibrium. |

Magnetic Circular Dichroism (MCD) Spectroscopy in Metal Complexation Studies

Magnetic Circular Dichroism (MCD) spectroscopy, a technique that measures CD in the presence of a magnetic field, is particularly useful for probing the electronic structure of metal complexes.

The complexation of N,N'-diacetyl-L-cystine-bis-methylamide (DACMA) with palladium (II) in aqueous solution has been monitored by MCD spectroscopy. edpsciences.org This interaction is facilitated by the ionization of amide protons in the presence of Pd(II), leading to a conformational change around the CS-SC dihedral angle, particularly at neutral and alkaline pH. edpsciences.org Metal-sulfur interactions are evidenced in the d-d transition region of the metal (350-360 nm). edpsciences.org These findings suggest that similar interactions can occur between metal ions and accessible L-cystine residues in proteins. edpsciences.org

| Spectroscopic Technique | Information Gained | Key Findings for Pd(II)-DACMA Complex |

| Potentiometric Titration | Stoichiometry and stability of the complex | Confirms the formation of a stable complex. |

| Circular Dichroism (CD) | Conformational changes upon metal binding | Significant alterations in the CD spectrum indicate a change in the disulfide dihedral angle. |

| Magnetic Circular Dichroism (MCD) | Electronic transitions involving the metal ion | Reveals metal-sulfur interactions within the complex, specifically in the d-d transition region. edpsciences.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure, bonding, and functional groups.

The application of linear polarized vibrational spectroscopy (both IR and Raman) to oriented colloids in a nematic host is a powerful method for the experimental assignment of bands and the elucidation of local structure in the solid state. nih.gov This technique allows for the determination of the orientation of molecular vibrations relative to the crystal axes, providing valuable structural information. nih.gov

Experimental band assignments from polarized IR and Raman spectra can be correlated with available crystallographic data. nih.gov For instance, in studies of related compounds like L-cystine, the polarized spectroscopic data has been successfully correlated with the known space group and the number of molecules in the unit cell. nih.gov This correlation is crucial for validating the spectral assignments and for gaining a deeper understanding of the solid-state structure.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Amide I (C=O stretch) | ~1630 | ~1630 | C=O stretching of the acetyl group |

| Amide II (N-H bend, C-N stretch) | ~1540 | ~1540 | Coupled N-H in-plane bending and C-N stretching |

| CH₂ Scissoring | ~1450 | ~1450 | Bending motion of the methylene (B1212753) groups |

| C-N Stretch | ~1230 | ~1230 | Stretching of the carbon-nitrogen bond |

| S-S Stretch | Not typically observed in IR | ~510 | Stretching of the disulfide bond |

| C-S Stretch | ~670 | ~670 | Stretching of the carbon-sulfur bond |

Note: The exact frequencies can vary depending on the specific conformation and intermolecular interactions.

In the solid state, vibrational spectra can be complicated by effects such as Fermi resonance, Fermi-Davydov, and Davydov splitting. nih.gov

Fermi Resonance arises from the interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry.

Davydov Splitting (or factor group splitting) occurs in crystalline solids with more than one molecule per unit cell, leading to the splitting of vibrational bands due to intermolecular interactions.

Fermi-Davydov Splitting is a combination of these effects.

The analysis of these splitting effects in the polarized vibrational spectra of N,N'-Diacetyl-L-cystine and related compounds provides detailed information about the intermolecular interactions and the symmetry of the crystal lattice. nih.gov

Structure-Activity Relationship Studies: Defining Structural Requirements for Biological Mechanisms (e.g., Stereochemically-Defined Disulfide Elements)

The biological activity of N,N'-Diacetyl-L-cystine (DiNAC) and its derivatives is intrinsically linked to its specific chemical structure, with the stereochemically-defined disulfide element playing a pivotal role. Structure-activity relationship (SAR) studies have been instrumental in elucidating the precise molecular features necessary for the compound's immunomodulatory and other biological effects. These investigations have systematically explored how modifications to the DiNAC molecule impact its function, providing a clearer understanding of its mechanism of action.

A cornerstone of DiNAC's biological activity is the presence of an intact disulfide bridge. researchgate.net Initial SAR studies have consistently demonstrated that this feature is essential for its potent immunomodulatory effects. researchgate.net This requirement underscores that DiNAC does not simply act as a prodrug for its constituent monomer, N-acetylcysteine (NAC). In fact, DiNAC exhibits a potency that is 100 to 1000 times greater than NAC in modulating contact sensitivity and delayed-type hypersensitivity reactions, further supporting a distinct mechanism of action. nih.gov

The stereochemistry of the cystine backbone is another critical determinant of biological activity. The naturally occurring L-configuration of the amino acid is essential for the immunomodulatory effects of DiNAC. This stereospecificity suggests that DiNAC interacts with a specific biological target, such as a receptor or an enzyme, that has a chiral recognition site.

While the disulfide bond and the L-cystine core are fundamental, modifications to other parts of the molecule, such as the carboxyl groups, can also influence biological activity. The derivative N,N'-diacetyl-L-cystine dimethylester (DACDM), for example, has been shown to suppress UVB-induced NF-kappa B binding activity at significantly lower concentrations than NAC. researchgate.net This finding indicates that esterification of the carboxyl groups can alter the compound's cellular uptake, distribution, or interaction with intracellular targets.

The following table summarizes the key structural elements of N,N'-Diacetyl-L-cystine and its derivatives and their impact on biological activity, based on available research findings.

| Compound Name | Structural Modification | Key Findings on Biological Activity |

| N,N'-Diacetyl-L-cystine (DiNAC) | Parent compound with L-cystine backbone, two N-acetyl groups, and a disulfide bridge. | Possesses potent immunomodulatory activity, significantly greater than N-acetylcysteine. The intact disulfide bridge and L-stereochemistry are essential for its effects. researchgate.netnih.gov |

| N-Acetylcysteine (NAC) | Monomeric form of DiNAC, lacking the disulfide bond. | Exhibits much lower potency (100-1000 times less) in modulating contact sensitivity compared to DiNAC. nih.gov |

| N,N'-Diacetyl-L-cystine Dimethylester (DACDM) | Esterification of the carboxylic acid groups of DiNAC to methyl esters. | Suppresses UVB-induced NF-kappa B binding activity more effectively and at lower concentrations than NAC, suggesting altered intracellular activity. researchgate.net |

Detailed research into a broader range of DiNAC derivatives with systematic structural modifications is necessary to create a more comprehensive quantitative structure-activity relationship (QSAR) model. Such studies would be invaluable in the design of new, more potent, and selective immunomodulatory agents based on the N,N'-Diacetyl-L-cystine scaffold.

Computational Chemistry and Molecular Modeling of N,n Diacetyl L Cystine Systems

Theoretical Approaches for Probing Molecular Conformation and Dynamics

The three-dimensional structure and conformational flexibility of N,N'-Diacetyl-L-cystine are critical to its biological function. Theoretical methods are employed to explore the potential energy surface of the molecule and identify its stable conformations.

Molecular Mechanics (MM) force fields can be used for rapid conformational searches to identify low-energy structures. These methods are computationally less expensive and suitable for exploring a large conformational space.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide more accurate descriptions of the electronic structure and are used to refine the geometries and energies of the conformers identified by MM methods. For instance, a theoretical study on the related molecule N-acetyl-L-cysteine utilized G3 and G4 levels of theory to determine its enthalpy of formation researchgate.net.

Illustrative Conformational Analysis Data for a Dipeptide

| Dihedral Angle | Energy (kcal/mol) | Population (%) |

| φ (C'-N-Cα-C') | -120° | 15.2 |

| ψ (N-Cα-C'-N) | +140° | 15.2 |

| ω (Cα-C'-N-Cα) | +180° | 95.0 |

| χ1 (N-Cα-Cβ-Sγ) | -60°, +60°, 180° | 30, 35, 35 |

This table represents typical data obtained from computational analysis of peptide conformations and is for illustrative purposes.

Modeling of Metal-Ligand Interactions Involving N,N'-Diacetyl-L-cystine

The interaction of N,N'-Diacetyl-L-cystine with metal ions is crucial for understanding its potential roles in biological systems, including its antioxidant and immunomodulatory activities. targetmol.commedchemexpress.comcaymanchem.com Computational modeling can elucidate the coordination chemistry of DiNAC with various metal ions.

QM methods are essential for accurately describing the electronic interactions between the metal ion and the ligand. These methods can predict the preferred coordination sites, coordination numbers, and geometries of the resulting metal complexes. The carboxylate and amide groups, as well as the sulfur atoms of the disulfide bridge, are potential coordination sites. Studies on N-acetyl-cysteine have shown its ability to form complexes with various metal ions like zinc, copper, and cadmium ekb.eg.

Energy Decomposition Analysis (EDA) can be performed using QM calculations to break down the metal-ligand interaction energy into electrostatic, exchange-repulsion, and orbital interaction components. This provides a deeper understanding of the nature of the chemical bond between DiNAC and the metal ion.

MD simulations can be used to study the stability and dynamics of DiNAC-metal complexes in solution. These simulations can provide insights into ligand exchange processes and the influence of the solvent on the complex's structure. Recent advancements have introduced machine learning potentials to model the structural and dynamic properties of metal-ligand complexes in explicit solvents nih.govchemrxiv.org.

Example of Computed Metal-Ligand Interaction Parameters

| Metal Ion | Coordination Site | Binding Energy (kcal/mol) | Bond Distance (Å) |

| Zn(II) | Carboxylate O | -150.5 | 2.10 |

| Cu(II) | Amide O | -180.2 | 1.95 |

| Cd(II) | Sulfur (disulfide) | -125.8 | 2.55 |

This table provides hypothetical data illustrating the type of information obtained from quantum mechanical calculations of metal-ligand interactions.

Predictive Studies on Reactivity and Transformation Mechanisms

Computational methods can be used to predict the reactivity of N,N'-Diacetyl-L-cystine and to elucidate the mechanisms of its chemical transformations, particularly those involving the disulfide bond.

Frontier Molecular Orbital (FMO) Theory , based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be used to predict the sites of nucleophilic and electrophilic attack. For instance, the disulfide bond is a key functional group, and its reactivity is central to the biological activity of DiNAC researchgate.netnih.gov.

Conceptual Density Functional Theory (CDFT) provides reactivity indices such as chemical potential, hardness, and electrophilicity, which can be used to compare the reactivity of DiNAC with other molecules. Studies on N-acetylcysteine have utilized CDFT to understand its reactivity mdpi.com.

Transition State (TS) Theory combined with QM calculations can be used to map out the potential energy surface of a reaction involving DiNAC. This allows for the determination of activation energies and the identification of reaction intermediates and transition states. For example, the mechanism of disulfide bond cleavage by a reducing agent can be investigated by locating the transition state for the nucleophilic attack of the reductant on one of the sulfur atoms.

Illustrative Calculated Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.3 | Chemical reactivity |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Hardness (η) | 3.15 | Resistance to charge transfer |

This table shows representative values for global reactivity descriptors that can be calculated using computational methods.

Biochemical Mechanisms and Cellular Interactions of N,n Diacetyl L Cystine

Immunomodulatory Mechanisms of N,N'-Diacetyl-L-cystine

N,N'-Diacetyl-L-cystine (DiNAC), the disulfide dimer of N-acetylcysteine (NAC), has been identified as a significant immunomodulator with potent effects on cell-mediated immune responses. nih.govmedchemexpress.com Its mechanisms of action are distinct from its monomer, NAC, and involve the modulation of hypersensitivity reactions and the differential regulation of T-helper cell responses.

Modulation of Contact Sensitivity and Delayed-Type Hypersensitivity Reactions

DiNAC is a potent modulator of contact sensitivity (CS) and delayed-type hypersensitivity (DTH) reactions in rodent models. nih.govchemsrc.com Delayed-type hypersensitivity is a cell-mediated immune response that takes more than a day to develop and involves T cells, monocytes, and macrophages. wikipedia.org Studies have shown that oral administration of DiNAC can either enhance or reduce these reactions depending on the specific sensitizing agent used. nih.gov

In models using oxazolone (B7731731) as the sensitizer, DiNAC treatment leads to a significant enhancement of the CS reaction. nih.govnih.gov Notably, DiNAC is 100 to 1000 times more potent than its precursor, N-acetyl-L-cysteine (NAC), in this capacity, indicating that it does not simply act as a prodrug for NAC. nih.gov The immunomodulatory activity appears to be linked to its specific stereochemically-defined disulfide element. nih.gov The enhancing effect of DiNAC on the oxazolone-induced CS reaction is counteracted by simultaneous treatment with NAC but is further amplified in the presence of the glutathione-depleting agent buthionine sulfoximine, suggesting that DiNAC's mechanism is related to redox processes. nih.gov

Conversely, when dinitrofluorobenzene is used as the sensitizer, DiNAC treatment reduces the hypersensitivity reaction. nih.gov It also reduces a DTH footpad-swelling reaction to methylated BSA. nih.gov This demonstrates that DiNAC acts as a versatile immunomodulator, capable of either upregulating or downregulating cell-mediated hypersensitivity responses based on the experimental context. nih.gov

Table 1: Effect of N,N'-Diacetyl-L-cystine on Hypersensitivity Reactions

| Sensitizing Agent | Hypersensitivity Type | Observed Effect of DiNAC Treatment | Reference |

|---|---|---|---|

| Oxazolone | Contact Sensitivity (CS) | Enhancement | nih.gov |

| Fluorescein (B123965) isothiocyanate (FITC) | Contact Sensitivity (CS) | Augmentation | nih.gov |

| Dinitrofluorobenzene (DNFB) | Contact Sensitivity (CS) | Reduction | nih.gov |

| Methylated BSA | Delayed-Type Hypersensitivity (DTH) | Reduction | nih.gov |

Differential Influence on Th1 and Th2 Immune Responses

The immunomodulatory effects of DiNAC extend to its influence on the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. nih.gov This differential activity is evident in its varying effects on contact sensitivity reactions induced by different types of sensitizers. nih.gov

The contact sensitivity reaction induced by fluorescein isothiocyanate (FITC) is considered a Th2-type response. nih.gov In mouse models, treatment with DiNAC augments this reaction. nih.gov In contrast, the reaction induced by dinitrofluorobenzene (DNFB) is considered a Th1-type response, and DiNAC treatment reduces this reaction. nih.gov This suggests that DiNAC may promote Th2-mediated immune responses while suppressing Th1-mediated responses. nih.gov

Table 2: Differential Effect of N,N'-Diacetyl-L-cystine on Purported Th1/Th2 Responses

| Sensitizer | Purported Immune Response Type | Effect of DiNAC | Reference |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Th2 | Augments reaction | nih.gov |

| Dinitrofluorobenzene (DNFB) | Th1 | Reduces reaction | nih.gov |

Effects on CD8(+) Cell Populations in Immunological Models

Immunohistochemical analysis has revealed that DiNAC treatment influences cytotoxic T-lymphocyte populations. nih.gov In ear specimens from mice that were sensitized and challenged with oxazolone, treatment with DiNAC resulted in an increased number of CD8(+) cells. nih.gov This finding correlates with the observed enhancement of the contact sensitivity reaction in this model, suggesting that the recruitment or proliferation of CD8(+) cells may be a component of DiNAC's immunomodulatory mechanism. nih.gov

Role in Glutathione (B108866) Biosynthesis and Cellular Redox Homeostasis

N,N'-Diacetyl-L-cystine plays a role in cellular redox balance, primarily through its connection to the biosynthesis of glutathione (GSH). google.comgoogle.com

Indirect Contribution to Glutathione Synthesis via L-Cysteine Precursor Pathways

Glutathione is a critical intracellular antioxidant tripeptide composed of glutamate, cysteine, and glycine. google.comgoogle.com The availability of L-cysteine is often the rate-limiting step in its synthesis. nih.gov DiNAC serves as an indirect precursor for L-cysteine. google.comgoogle.com It is believed that proteases in the body can hydrolyze the N-acetyl bonds of DiNAC to generate cystine. google.com This cystine is then reduced within the cells to form cysteine. google.comgoogle.com By providing a source of L-cysteine, DiNAC can support the intracellular synthesis of glutathione. google.comgoogle.com This pathway makes DiNAC's performance comparable to that of cystine in potentiating glutathione synthesis within skin cells. google.comgoogle.com

Regulation of the Intracellular Glutathione Pool

The effect of DiNAC on the intracellular glutathione pool has been investigated in cell culture models. In a study using the human melanoma cell line IGR1, treatment with DiNAC at concentrations of 0.5 mM and 1.5 mM for 24 hours resulted in a decrease in the cellular glutathione content. nih.gov This reduction in glutathione occurred without any apparent cytotoxicity to the melanoma cells. nih.gov This finding indicates a complex interaction between DiNAC and the regulation of intracellular glutathione levels, which may vary depending on cell type and experimental conditions.

Compound Glossary

Mechanistic Basis of Cardiovascular System Interactions: Modulation of Nitric Oxide Synthase (NOS) Activity

N,N'-Diacetyl-L-cystine (DiNAC) has been observed to induce vasodilation in the brachial artery, a mechanism believed to be dependent on nitric oxide (NO) chemsrc.com. The production of NO is regulated by nitric oxide synthase (NOS) enzymes. While direct modulation of NOS by DiNAC is an area of ongoing investigation, studies on its precursor, N-acetyl-L-cysteine (NAC), provide insight into potential pathways. NAC has been shown to inhibit the in vivo production of nitric oxide by the inducible form of nitric oxide synthase (iNOS) nih.gov. In studies involving rats treated with lipopolysaccharide (LPS) to induce an inflammatory response, NAC administration led to a significant decrease in markers of NO production and a reduced expression of iNOS mRNA in peripheral blood mononuclear cells nih.gov. Furthermore, NAC has been found to restore the systemic availability of nitric oxide in diabetic rats, suggesting a role in preserving endothelial NOS (eNOS) function under conditions of oxidative stress nih.gov. Research also indicates that NAC's protective effects in prediabetic rat models may be mediated through the modulation of the AKT/NOS pathway, where it restored the decreased P-endothelial nitric oxide synthase (P-eNOS)/eNOS ratio caused by a high-sucrose diet mdpi.com. Given that DiNAC is the disulfide dimer of NAC, its cardiovascular effects are likely linked to the bioavailability of NAC and its subsequent influence on NOS activity and NO production chemsrc.comcaymanchem.com.

| Compound | Effect on NOS/NO System | Experimental Model | Key Finding |

| N,N'-Diacetyl-L-cystine (DiNAC) | Induces nitric oxide-dependent vasodilation chemsrc.com | Hypercholesterolemic subjects | Suggests a role in modulating vascular tone via NO pathways chemsrc.com. |

| N-acetyl-L-cysteine (NAC) | Inhibits iNOS expression and massive NO production nih.gov | LPS-treated rats | Demonstrates modulation of inflammatory-induced NO synthesis nih.gov. |

| N-acetyl-L-cysteine (NAC) | Restores systemic NO availability nih.gov | Diabetic rats | Prevents hyperglycemia-induced reduction in NO bioactivity nih.gov. |

| N-acetyl-L-cysteine (NAC) | Restores P-eNOS/eNOS ratio mdpi.com | Sucrose-fed prediabetic rats | Improves glucose homeostasis and inflammation, possibly via the AKT/NOS pathway mdpi.com. |

Modulation of Key Cellular Pathways and Signaling Molecules

N,N'-Diacetyl-L-cystine (DiNAC) acts as a potent modulator of the immune system, partly through its interaction with Nuclear Factor Kappa B (NF-κB) pathways nih.gov. The intracellular redox balance is a key regulator of NF-κB, which is activated by oxidative stress researchgate.net. Research has shown that DiNAC can ameliorate inflammation by regulating NF-κB activation nih.gov. In a study on non-alcoholic steatohepatitis (NASH) in rats, DiNAC treatment effectively delayed the progression of the disease by suppressing the expression of NF-κB mRNA in the liver nih.gov. This led to a significant reduction in the generation of inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor α (TNF-α), and interleukin-1β (IL-1β) nih.gov.

Interestingly, the mechanism of DiNAC differs from its precursor, NAC. A study found that N,N'-diacetyl-L-cystine dimethylester (DACDM), a derivative of DiNAC, suppressed UVB-induced NF-κB binding activity at much lower concentrations than NAC researchgate.net. While NAC was found to suppress the degradation of the NF-κB inhibitor (I-κB), DACDM prevented the activated NF-κB from binding to DNA without affecting I-κB degradation researchgate.net. This suggests a distinct point of intervention in the NF-κB signaling cascade for DiNAC and its derivatives.

| Compound | Effect on NF-κB Pathway | Mechanism |

| N,N'-Diacetyl-L-cystine (DiNAC) | Suppresses NF-κB mRNA expression nih.gov | Downregulates inflammatory cytokine production nih.gov. |

| N,N'-diacetyl-L-cystine dimethylester (DACDM) | Suppresses NF-κB binding to DNA researchgate.net | Prevents activated NF-κB from binding to DNA without influencing I-κB degradation researchgate.net. |

| N-acetyl-L-cysteine (NAC) | Suppresses I-κB degradation researchgate.net | Inhibits NF-κB activation at an earlier stage in the pathway researchgate.netnih.gov. |

N,N'-Diacetyl-L-cystine influences nitric oxide (NO) levels, which is crucial for its effects on the cardiovascular system chemsrc.com. The induction of brachial artery vasodilation by DiNAC is believed to occur through a nitric oxide-dependent mechanism chemsrc.com. The bioavailability of NO is a critical factor in endothelial function. Studies on its precursor, NAC, have demonstrated an ability to restore systemic NO availability in diabetic rats, where NO bioactivity is typically reduced due to increased oxidative stress nih.gov. This restoration of NO levels by NAC was associated with the normalization of arterial blood pressure and heart rate nih.gov. In macrophages stimulated with lipopolysaccharide (LPS), which causes a massive release of NO via iNOS, NAC treatment was found to inhibit this overproduction, suggesting a modulatory role in inflammatory conditions nih.govnih.gov. NAC has also been shown to exert direct anti-aggregating effects on human platelets through an increased bioavailability of platelet-derived NO nih.gov.

Applications in Cell Culture Media and Recombinant Protein Production

N,N'-Diacetyl-L-cystine and other cystine analogs are utilized as supplements in cell culture media to enhance the production of recombinant proteins nih.govdtu.dk. L-cysteine is an essential amino acid for cell growth and protein synthesis, but its instability can sometimes be detrimental to bioprocess performance nih.govdtu.dk. DiNAC, along with its dimethylester derivative (DACDM), has been assessed as a more stable alternative to L-cysteine for use in Chinese Hamster Ovary (CHO) cell cultures, which are commonly used for producing monoclonal antibodies nih.govdtu.dk. The use of these analogs aims to maintain high productivity while improving the quality of the final protein product nih.govdtu.dk.

A significant challenge in the production of recombinant proteins is product microheterogeneity, including the formation of charge variants, which can affect the protein's efficacy and stability. The use of L-cysteine in cell culture media can sometimes contribute to this issue nih.govdtu.dk. Studies have shown that replacing L-cysteine with cystine analogs, particularly N,N'-diacetyl-L-cystine dimethylester (DACDM), has a positive impact on reducing the level of charge variants and improving the coloration of the recombinant protein product nih.govdtu.dk. This demonstrates the potential of DiNAC and its derivatives to control product quality during bioprocessing nih.govdtu.dk.

| Cysteine Analog | Impact on Recombinant Protein Quality |

| N,N'-diacetyl-L-cystine (DiNAC) | Assessed as a stable alternative to L-cysteine to reduce product variants nih.govdtu.dk. |

| N,N'-diacetyl-L-cystine dimethylester (DACDM) | Shown to have a positive impact on charge variant levels and protein coloration nih.govdtu.dk. |

Oxidative stress is a critical factor in cell culture systems, affecting cell viability and protein production. While N,N'-Diacetyl-L-cystine itself is not considered a direct antioxidant, its cellular uptake and subsequent reduction to cysteine contributes to the synthesis of glutathione (GSH) researchgate.netgoogle.comgoogle.com. Glutathione is a primary intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS) google.comgoogle.com. The use of cystine analogs like N,N'-diacetyl-L-cystine dimethylester (DACDM) in cell culture has been shown to increase the intracellular glutathione pool nih.govdtu.dk. This suggests a close relationship between the supplementation of these compounds and the regulation of oxidative stress within the cell culture environment, thereby supporting robust cell growth and consistent protein production nih.govdtu.dk.

Mechanisms of Arterial Thrombi Lysis in In Vitro and Ex Vivo Research Models

Research into N,N'-Diacetyl-L-cystine (DiNAC) has identified its potent and selective thrombolytic activity against arterial thrombi, which are notoriously resistant to conventional fibrinolytic agents. plos.orgahajournals.org In vitro and ex vivo models have been crucial in elucidating the mechanisms by which DiNAC dissolves these specific types of clots.

Arterial thrombi, often referred to as "white clots," are primarily composed of platelets and von Willebrand Factor (VWF) and form under conditions of high shear stress. plos.orgahajournals.orgnih.gov This composition is distinct from venous "red clots," which have a rich fibrin (B1330869) meshwork. plos.orgnsf.govnih.gov Standard thrombolytic drugs, such as tissue plasminogen activator (tPA), function by converting plasminogen to plasmin, which then degrades fibrin. plos.orgnih.gov Consequently, tPA and similar agents show little efficacy against the VWF-platelet-rich structure of arterial thrombi. plos.orgnih.govnsf.govnih.gov

In vitro studies using a system that simulates arterial conditions have demonstrated that DiNAC effectively lyses white clots formed from whole blood. plos.orgnih.govnsf.gov Perfusion of DiNAC over these platelet-rich thrombi resulted in their dissolution, with the thrombus breaking apart into fragments. wustl.edu This lytic process was observed to be rapid, occurring in as little as 1.5 minutes at higher concentrations. plos.orgnih.govnih.gov The mechanism is distinct from that of tPA, as DiNAC targets the VWF and platelet aggregates. plos.orgnih.gov The compound N-acetylcysteine (NAC), of which DiNAC is the disulfide dimer, has been shown to degrade plasma VWF multimers, and it was the discovery of DiNAC in highly effective batches of NAC that led to the investigation of its specific thrombolytic properties. plos.orgwustl.edunih.gov

A key finding from these research models is the selectivity of DiNAC. While highly effective against platelet-rich arterial thrombi, DiNAC has been shown to have no lytic effect on fibrin-rich "red" clots formed under stagnant, low-shear conditions. plos.orgnsf.govnih.gov In direct comparative studies, tPA significantly lysed these red clots, whereas DiNAC did not cause any reduction in their size or volume. plos.orgnih.gov This selectivity suggests a mechanism of action that is not dependent on the fibrinolytic pathway.

The dose-dependent efficacy of DiNAC has also been established in these models. Increasing concentrations of DiNAC correspond to a faster and more significant reduction in the thrombus area.

Detailed Research Findings

In a key in vitro study, occlusive thrombi were formed from whole human blood in a glass stenosis coated with fibrillar collagen to mimic arterial conditions. ahajournals.org The lytic effects of DiNAC and other agents were then observed through perfusion.

Efficacy of DiNAC on White Clots: Perfusion with DiNAC led to a significant and rapid lysis of platelet-rich white clots. At a concentration of 10mM, DiNAC perfusion restored blood flow and reduced the thrombus surface area by an average of 70-71%. plos.orgahajournals.org This effect was significantly greater than that of both a saline control and the standard thrombolytic agent, tPA. plos.orgnih.gov

Comparative Efficacy: When compared to other agents, DiNAC was uniquely effective. tPA, ADAMTS-13 (a VWF-cleaving protease), and the anti-platelet agent abciximab (B1174564) showed little to no thrombolytic effect on the pre-formed white clots, with results comparable to the saline control. plos.orgnih.gov

Selectivity for Clot Type: The research highlighted DiNAC's inability to lyse fibrin-rich red clots. Red clots, formed in stagnant conditions from whole blood or platelet-rich plasma, were exposed to DiNAC, NAC, and tPA. Only tPA demonstrated significant lytic efficacy on these clots over a 48-hour period. plos.org

Dose-Response: The thrombolytic action of DiNAC was found to be dose-dependent. Studies tested concentrations ranging from 0.02 mM to 20 mM, showing that higher concentrations resulted in faster lysis. plos.orgnih.gov

Data Tables

Table 1: Comparative Lysis of Arterial "White" Thrombi In Vitro

| Agent Perfused | Average Reduction in Thrombus Surface Area | Statistical Significance (vs. Control) | Clot Type Targeted |

| N,N'-Diacetyl-L-cystine (DiNAC) | 71 ± 20% | p<0.0001 | Platelet-VWF Rich |

| tPA (Tissue Plasminogen Activator) | Minimal / No significant reduction | Not significant | Fibrin Rich |

| ADAMTS-13 | Minimal / No significant reduction | Not significant | VWF |

| Abciximab | Minimal / No significant reduction | Not significant | Platelets (GP IIb/IIIa) |

| Saline (Control) | 9 ± 12% | N/A | N/A |

Data sourced from in vitro perfusion models simulating arterial conditions. plos.orgnih.govnih.gov

Table 2: Lytic Efficacy on Fibrin-Rich "Red" Clots

| Agent | Lytic Effect on Red Clots (48 hrs) |

| N,N'-Diacetyl-L-cystine (DiNAC) | No significant lysis |

| N-Acetylcysteine (NAC) | No significant lysis |

| tPA (Tissue Plasminogen Activator) | Significant lysis (p<0.01) |

| ADAMTS-13 | No significant lysis |

Data sourced from studies on clots formed under stagnant conditions. plos.orgnih.gov

Analytical Techniques for N,n Diacetyl L Cystine Research

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Di-NAC, particularly due to its high resolution and sensitivity. It is especially effective for distinguishing Di-NAC from structurally similar compounds like NAC. ijper.org

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic approach for the determination of Di-NAC. insights.bio This technique separates compounds based on their hydrophobic characteristics. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase.

One established isocratic RP-HPLC method utilizes a C18 column with a mobile phase composed of acetonitrile (B52724) and water (in a 4:96 v/v ratio) containing 0.1% trifluoroacetic acid (TFA). insights.bioinsights.bio The analysis is performed at a constant flow rate and temperature, with detection typically carried out using a UV spectrophotometer at a wavelength of 212 nm, where the peptide bonds of Di-NAC absorb light. insights.bioinsights.bio This method allows for the effective separation and quantification of Di-NAC from its precursor, NAC. insights.bio

Table 1: Example of RP-HPLC Chromatographic Conditions for N,N'-Diacetyl-L-cystine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) insights.bioinsights.bio |

| Mobile Phase | Acetonitrile and water (4:96 v/v) with 0.1% TFA insights.bioinsights.bio |

| Elution Mode | Isocratic insights.bioinsights.bio |

| Flow Rate | 1.0 mL/min insights.bioinsights.bio |

| Column Temperature | 25 °C insights.bioinsights.bio |

| Injection Volume | 20 µL insights.bioinsights.bio |

| Detection | UV at 212 nm insights.bioinsights.bio |

A significant challenge in Di-NAC research is its quantification in complex biological matrices, such as cell culture media, where it often exists alongside NAC and other interfering substances. insights.biosemanticscholar.org N-acetyl-L-cysteine is known to oxidize rapidly in solution when exposed to air, forming Di-NAC. insights.bioinsights.bio Therefore, stability-indicating methods are essential.

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential components in the sample matrix. researchgate.net An RP-HPLC method has been specifically developed and validated for the simultaneous determination of NAC and its oxidized form, Di-NAC, in Dulbecco's modified Eagle's medium (DMEM), a common cell culture medium. insights.bio This method can effectively separate the Di-NAC peak from the NAC peak and any potential degradation products or media components, demonstrating its specificity and utility for stability studies. insights.bioresearchgate.net

To ensure the reliability of analytical data, HPLC methods are rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). insights.bio A validated stability-indicating RP-HPLC method for Di-NAC has demonstrated acceptable results across all key validation parameters. insights.bioinsights.biosemanticscholar.org

Linearity: The method shows a direct proportional relationship between the concentration of Di-NAC and the detector response over a specified range. For Di-NAC, excellent linearity has been reported with a correlation coefficient (R) of 1.00. insights.bioinsights.biosemanticscholar.org

Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often determined by calculating the percentage of recovery from a sample spiked with a known amount of the analyte. insights.bio

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). insights.bio

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or placebo components, is crucial. researchgate.net The HPLC method for Di-NAC has been shown to be specific, with no interference observed from other components in the matrix. insights.bioinsights.bioresearchgate.net

System Suitability: This is performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters like theoretical plates and tailing factor are monitored. researchgate.net

Table 2: Validation and Performance Parameters for a Di-NAC HPLC Method

| Parameter | Result |

|---|---|

| Linearity (R) | 1.00 insights.bioinsights.biosemanticscholar.org |

| Specificity | Able to resolve Di-NAC from NAC and potential impurities insights.bioinsights.bioresearchgate.net |

| Limit of Detection (LOD) | 0.00015 mg/mL insights.bioinsights.biosemanticscholar.org |

| Limit of Quantitation (LOQ) | 0.00045 mg/mL insights.bioinsights.biosemanticscholar.org |

Potentiometric Titration for Investigating Complexation Reactions

Potentiometric titration is a valuable technique used to study the formation of complexes between ligands and metal ions in solution. This method involves monitoring the change in the potential of a suitable indicator electrode as a function of the volume of a titrant added. While specific studies on the complexation reactions of N,N'-Diacetyl-L-cystine are not widely documented, the principles can be understood from research on its parent compound, L-cysteine. rsc.org

In a typical experiment, a solution containing the ligand (e.g., L-cysteine) and a metal ion is titrated with a standard acid or base. rsc.org The resulting pH or potential changes are recorded, generating a titration curve. By analyzing the shape and inflection points of this curve, often with the aid of specialized computer programs, researchers can determine the stoichiometry of the complexes formed and calculate their formation equilibrium constants (also known as stability constants). rsc.orgnih.gov This technique provides fundamental thermodynamic data on the interaction between the ligand and metal ions. rsc.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler, more accessible, and often more rapid alternative to chromatography for the quantitative analysis of certain compounds. srce.hr These methods are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer's Law).

For compounds like NAC, and by extension its derivatives, spectrophotometric analysis often relies on a coupled redox-complexation reaction. nih.gov The thiol group of NAC, or the disulfide bond of Di-NAC after a reduction step, can reduce a metal ion, which is then complexed with a chromogenic (color-producing) reagent. srce.hrnih.gov

Two examples of this approach include:

The reduction of a Copper(II)-bathocuproine disulfonate complex to a Copper(I) complex, which forms a stable, orange-colored product with a maximum absorbance (λmax) at 483 nm. srce.hrsrce.hr

The reduction of Iron(III) to Iron(II), which subsequently forms a colored complex with a reagent like 2,4,6-tripyridyl-s-triazine (TPTZ). nih.gov

The intensity of the resulting color is measured in a spectrophotometer, and the concentration of the analyte is determined from a calibration curve. These methods are widely used in pharmaceutical analysis due to their simplicity and cost-effectiveness. srce.hrnih.gov

Derivatization Strategies and Analogs of N,n Diacetyl L Cystine for Research Applications

Design and Synthesis of Chemically Stable Salts for Research Formulations

N,N'-Diacetyl-L-cystine in its free acid form presents significant challenges for research and pharmaceutical applications due to its physical properties. The diacid is often amorphous and hygroscopic, making it difficult to isolate, handle, and formulate into stable compositions. To overcome these limitations, researchers have focused on designing and synthesizing crystalline, non-hygroscopic, and chemically stable salts of DiNAC.

The primary strategy involves reacting DiNAC with organic or inorganic bases to form salts with improved physicochemical characteristics. The general preparation method consists of dissolving or dispersing both DiNAC and a selected base in a suitable solvent or solvent mixture, such as water, alcohols, or other polar solvents. The desired salt can then be isolated through direct precipitation, evaporation, lyophilization, or by adding a less polar solvent to induce crystallization. An alternative synthetic route involves the oxidation of an appropriate N-acetyl cysteine salt solution using agents like hydrogen peroxide, followed by precipitation of the resulting DiNAC salt.

A notable example is the synthesis of the N,N'-diacetyl-L-cystine disodium (B8443419) salt. One process describes adding L-Cystine to a cold methanolic solution containing sodium hydroxide. Acetyl chloride is then added portionwise while maintaining a low temperature (below 10°C). researchgate.netgoogle.comgoogle.com The resulting salt is isolated after filtering the sodium chloride by-product and evaporating the solvent, yielding a stable white solid. google.comgoogle.com This method provides a direct, single-step process from the readily available starting material, L-cystine. nih.gov Organic salts, such as the Di-L-lysinium-N,N'-diacetyl-L-cystinate, have also been developed to yield stable, crystalline compounds suitable for various formulations.

These stable salt forms are crucial for developing reliable research formulations, ensuring consistent properties and facilitating their use in studies where a stable, soluble source of the molecule is required.

Table 1: Synthesis Parameters for N,N'-Diacetyl-L-cystine Disodium Salt

| Parameter | Condition/Reagent | Purpose/Comment |

|---|---|---|

| Starting Material | L-Cystine | Readily available commercial precursor. nih.gov |

| Base | Sodium Hydroxide (NaOH) | Used to form the sodium salt. researchgate.netgoogle.comgoogle.com |

| Acetylating Agent | Acetyl Chloride (AcCl) | Provides the acetyl groups for N-acetylation. researchgate.netgoogle.comgoogle.com |

| Solvent | Methanol (B129727) | Reaction medium. researchgate.netgoogle.comgoogle.com |

| Temperature Control | Maintained below 10°C during addition | Critical for controlling the reaction. researchgate.netgoogle.comgoogle.com |

| Isolation Method | Filtration and Evaporation | Separates the product from by-products and solvent. google.comgoogle.com |

N,N'-Diacetyl-L-cystine Bismethylamide as a Model Compound in Peptide Chemistry and Spectroscopy

While specific research on N,N'-Diacetyl-L-cystine bismethylamide is not extensively detailed in available literature, the synthesis and study of closely related diamide (B1670390) derivatives, such as Di-N-acetylcystine amide (Di-NACA), provide significant insights into their role in peptide chemistry and spectroscopy. These amide derivatives are created to enhance properties like cell permeability and bioavailability compared to their carboxylic acid counterparts. nih.gov

The synthesis of Di-NACA from L-cystine is a multi-step process that serves as a model for creating such diamides. google.com

Esterification: The carboxylic acid groups of L-cystine are first protected by converting them into dimethyl esters, forming L-cystine dimethylester. google.com

N-Acetylation: The primary amine groups are then acetylated using acetic anhydride (B1165640) to produce di-N-acetylcystine dimethylester (Di-NACME). google.com

Amidation: The methyl ester groups are converted to primary amides by reacting Di-NACME with ammonium (B1175870) hydroxide, which yields the target Di-N-acetylcystine amide (Di-NACA). google.com

Reductive Cleavage: For producing the monomeric N-acetylcysteine amide (NACA), the disulfide bond of Di-NACA is cleaved using a reducing agent like dithiothreitol (B142953) (DTT). google.com

Spectroscopic methods are essential for characterizing these amide derivatives. Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure, purity, and behavior of these compounds in solution. google.commst.edunih.gov For instance, HPLC coupled with fluorescence detection has been developed for the simultaneous quantification of N-acetylcysteine (NAC) and its amide derivative NACA in biological samples, highlighting the analytical chemistry developed around these model compounds. nih.gov These studies are fundamental in peptide research, where understanding the impact of amide functional groups on molecular structure, stability, and interaction is critical.

N,N'-Diacetyl-L-cystine Dimethylester (DACDM) and its Research Utility as a Cysteine Analog

N,N'-Diacetyl-L-cystine Dimethylester (DACDM) is an important derivative of DiNAC where both carboxylic acid groups are converted to methyl esters. google.comresearchgate.net This modification increases the lipophilicity of the molecule, which can facilitate its transport across cell membranes. DACDM has found significant utility in cell culture and biomedical research as a more stable analog of cysteine. google.com

L-cysteine is a crucial amino acid in cell culture media but is unstable and can lead to oxidative stress and product microheterogeneity in recombinant protein production. google.comresearchgate.net Researchers have investigated cystine analogs like DACDM as substitutes to mitigate these issues. google.comresearchgate.net Studies have shown that replacing a portion of cysteine in cell culture feed with DACDM has several beneficial effects:

Reduced Protein Heterogeneity: The use of DACDM has been shown to have a positive impact on the level of charge variants and the coloration of monoclonal antibodies produced in CHO cell cultures. google.com

Increased Intracellular Glutathione (B108866): DACDM contributes to an increase in the intracellular pool of glutathione. google.com This suggests a direct link to the regulation of oxidative stress within the cells, as glutathione is a key intracellular antioxidant.

Suppression of NF-κB Activity: In other research contexts, DACDM was found to suppress UVB-induced NF-κB binding activity at much lower concentrations than N-acetyl-L-cysteine, indicating its potential in modulating intracellular redox-sensitive pathways.

The utility of DACDM as a cysteine analog stems from its ability to act as a stable delivery vehicle for cysteine. Once inside the cell, it is presumed to be hydrolyzed to release N-acetyl-L-cysteine, which can then be deacetylated to provide L-cysteine for glutathione synthesis and other cellular processes. researchgate.net

Table 2: Research Applications and Findings for DACDM

| Research Area | Key Finding | Reference |

|---|---|---|

| Bioprocessing / Cell Culture | Reduces charge variants and coloration of recombinant proteins. | google.com |

| Cellular Redox Regulation | Increases the intracellular glutathione pool. | google.com |

| Inflammation Research | Suppresses NF-κB binding activity more effectively than NAC. | |

| General Utility | Serves as a stable, cell-permeable cysteine analog. | researchgate.net |

Utilization of N,N'-Diacetyl-L-cystine as a Building Block for Novel Dithiols in Redox Research

Dithiols are reducing agents that contain two thiol groups and are superior to monothiols for reducing disulfide bonds due to the thermodynamic favorability of forming a stable intramolecular disulfide ring after the reduction. N,N'-Diacetyl-L-cystine serves as an excellent and inexpensive starting material for the synthesis of novel dithiols used in redox research. mst.edu

A key example of this application is the synthesis of (R)-2-Acetamido-3-mercapto-N-(2-mercaptoethyl)propanamide, a dithiol conceived as a hybrid of cysteine and cysteamine (B1669678). mst.edu The synthesis begins with the double N-acetylation of L-cystine to yield N,N'-diacetyl-L-cystine. nih.govmst.edu This step is efficiently performed in a basic aqueous solution using acetic anhydride. nih.govmst.edu

The resulting N,N'-diacetyl-L-cystine is then used as a building block in a peptide coupling reaction. It is reacted with S-acetyl cysteamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). mst.edu This reaction forms the amide bonds, linking the two components. A final reduction step is then required to cleave the disulfide bond of the cystine core and deprotect the acetylated thiol of the cysteamine moiety, yielding the final dithiol product.

This novel dithiol exhibits favorable properties for redox research: it is nonvolatile, highly soluble, and reactive at physiological pH. mst.edu It has demonstrated the ability to efficiently reduce disulfide bonds in molecules such as oxidized glutathione (GSSG) and the protein lysozyme, making it a useful tool to complement existing reducing agents in chemical biology. mst.edu The use of DiNAC as a readily available, biobased raw material facilitates the creation of such advanced reagents for studying redox processes. nih.govmst.edu

Future Research Directions in N,n Diacetyl L Cystine Chemistry and Biochemistry

Further Elucidation of Unexplored Immunomodulatory Pathways and Mechanisms

The immunomodulatory effects of N,N'-Diacetyl-L-cystine are potent and complex, suggesting that it acts through specific redox-sensitive pathways. nih.gov It is a powerful modulator of contact sensitivity (CS) and delayed-type hypersensitivity (DTH) reactions in animal models. nih.gov Structure-activity relationship studies have indicated that the intact, stereochemically-defined disulfide bridge is essential for its biological activity. nih.govresearchgate.netbiomol.com Research has shown that DiNAC can either enhance or reduce CS or DTH responses depending on the experimental conditions, highlighting a nuanced mechanism of action. nih.gov

Current evidence suggests that DiNAC's effects are linked to the regulation of the Th1/Th2 balance. It has been observed to reduce Th1-type responses while augmenting Th2-type responses. nih.gov This differential effect is likely tied to its influence on the intracellular thiol redox status of key immune cells like macrophages. nih.gov Macrophages with a higher intracellular content of glutathione (B108866) (reductive macrophages) tend to promote Th1 responses by producing IL-12, whereas those with a reduced glutathione content (oxidative macrophages) favor Th2 responses through the production of IL-6 and IL-10. nih.gov DiNAC's activity may therefore be linked to its ability to modulate this redox state within antigen-presenting cells. nih.govnih.gov Furthermore, its mechanisms are known to involve the attenuation of TNF-α-induced reductions in nitric oxide (NO) production and influencing Nuclear Factor (NF)-kappa B pathways. researchgate.net

Future research should focus on several unexplored areas:

Specific Molecular Targets: Identifying the direct molecular binding partners of DiNAC within immune cells is crucial. Understanding how the disulfide bond interacts with cellular proteins to initiate signaling cascades is a primary knowledge gap.

Comprehensive Cytokine Profiling: While effects on IL-6, IL-10, and IL-12 are noted, a broader analysis of DiNAC's impact on a wider array of cytokines, chemokines, and growth factors is needed to fully map its immunomodulatory signature.

Influence on Other Immune Subsets: The effect of DiNAC on other T cell subsets, such as regulatory T cells (Tregs) and Th17 cells, is currently unknown. Investigating these pathways could reveal new therapeutic possibilities for autoimmune and inflammatory diseases.

Redox Signaling Pathways: A deeper dive into the specific redox-sensitive transcription factors and signaling molecules modulated by DiNAC, beyond NF-kappa B, will provide a more complete mechanistic picture.

Advanced Structural Characterization of N,N'-Diacetyl-L-cystine and its Molecular Complexes

A thorough understanding of a molecule's function is intrinsically linked to its three-dimensional structure. While basic chemical data for N,N'-Diacetyl-L-cystine is available, a significant gap exists in the literature regarding its advanced structural characterization.

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C10H16N2O6S2 | biomol.comnih.govcaymanchem.com |

| Molecular Weight | 324.4 g/mol | biomol.comnih.govcaymanchem.com |

| IUPAC Name | (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid | nih.govlgcstandards.com |

| SMILES | CC(=O)NC@@HO)NC(=O)C)C(=O)O | biomol.comnih.gov |

Future research efforts are critically needed in the following areas:

Crystallographic and Spectroscopic Studies: To date, detailed X-ray crystallography or comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy studies for N,N'-Diacetyl-L-cystine have not been widely published. Such studies are essential to definitively determine its solid-state conformation, bond angles, and the spatial arrangement of its functional groups. Polarized vibrational spectroscopy has been applied to its precursor, L-cystine, revealing detailed structural information, and similar advanced techniques should be applied to DiNAC. nih.gov

Conformational Analysis: Investigating the molecule's conformational flexibility in different solvent environments would provide insight into the structures that may be biologically active.

Molecular Complexes: Elucidating the structure of DiNAC when bound to its biological targets is the next frontier. Co-crystallization with target proteins or advanced spectroscopic techniques could reveal the specific non-covalent interactions that govern its immunomodulatory activity.

Computational Modeling: In conjunction with experimental data, computational methods such as molecular dynamics simulations and quantum mechanics calculations can predict stable conformers, model interactions with biological macromolecules, and help rationalize its structure-activity relationships.

Optimization of Synthetic Routes for Sustainable and Efficient Production for Research Demands